butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
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Overview
Description
butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate is a chemical compound classified under amidobenzoic acids . It is known for its complex structure, which includes a pyridinyl group and a benzoic acid ester moiety.
Preparation Methods
The synthesis of butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other amidobenzoic acids and pyridinyl derivatives. Compared to these compounds, butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties . Some similar compounds include:
- 4-Aminobenzoic acid derivatives
- Pyridinylmethylamino compounds
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
butyl 4-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-2-3-12-26-19(25)15-4-6-16(7-5-15)22-18(24)17(23)21-13-14-8-10-20-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
YEGSQJQQCCCHML-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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